Product packaging for Acid Yellow 25(Cat. No.:CAS No. 6359-85-9)

Acid Yellow 25

Cat. No.: B1290562
CAS No.: 6359-85-9
M. Wt: 549.6 g/mol
InChI Key: HIVOVYAPEYLNLV-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Acid Dye Chemistry

The journey of acid dyes began in the mid-19th century, a period of revolutionary advancements in synthetic organic chemistry. chemistryviews.org The discovery of mauveine by William Henry Perkin in 1856 is often cited as the dawn of synthetic dyes, which rapidly began to replace natural colorants. chemistryviews.org The first acid dye, a triarylmethane derivative, appeared in 1868, though it suffered from poor fastness. china-dyestuff.com A significant milestone was the synthesis of the first acid dye for wool, Acid Red A, in 1877, which helped establish the basic structure of these dyes. china-dyestuff.com The late 19th century saw the invention of acid dyes with a quinoline (B57606) structure, expanding the available color spectrum. china-dyestuff.com

Acid dyes are so named because they are applied from an acidic dye bath. capitalresin.com They are anionic, water-soluble dyes typically containing one or more sulfonic acid groups (-SO3H) or, less commonly, a carboxylic acid group (-COOH). china-dyestuff.comcapitalresin.com These acidic groups, usually present as sodium salts, facilitate the dye's solubility in water and its ability to bind to protein and polyamide fibers like wool, silk, and nylon through ionic interactions. china-dyestuff.comcapitalresin.com The evolution of acid dye chemistry has been driven by the need for brighter, more stable, and more versatile colorants for a growing textile industry. britannica.com This has led to the development of a wide array of chemical structures within the acid dye class, including azo, anthraquinone, and triphenylmethane (B1682552) types. scispace.com

Academic Significance of Acid Yellow 25 as a Model Azo Dye

This compound, with the Colour Index number 18835, is a monoazo dye. sigmaaldrich.comworlddyevariety.com Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most important class of synthetic dyes. capitalresin.com The academic significance of this compound lies in its utility as a model compound for studying the behavior and properties of azo dyes. nih.gov Its well-defined chemical structure and representative characteristics make it an ideal candidate for a variety of research investigations.

One of the key areas where this compound serves as a model is in the study of dye degradation and removal from wastewater. researchgate.netresearchgate.netscirp.org The textile industry is a major consumer of dyes, and the release of colored effluents into the environment is a significant concern. scirp.org Researchers utilize this compound to test the efficacy of various treatment methods, such as photocatalytic degradation and adsorption, providing insights that can be applied to a broader range of azo dyes. researchgate.netscirp.orguobaghdad.edu.iq

Furthermore, its use in analytical chemistry as a reagent and in biological staining techniques for visualizing cellular structures underscores its role as a versatile research tool. chemimpex.com The study of its interactions with different materials and biological components provides fundamental knowledge applicable to the wider field of dye chemistry. chemimpex.com

Multidisciplinary Research Perspectives on this compound

The scientific interest in this compound extends across multiple disciplines, reflecting its diverse applications and the questions it helps to answer.

Environmental Chemistry: A primary focus of research is on the environmental fate and remediation of this compound. ontosight.ai Studies investigate its removal from aqueous solutions using various adsorbents, such as activated carbon and chitin (B13524) derived from waste materials. researchgate.netx-mol.net The efficiency of different adsorption models, kinetics, and the influence of parameters like pH and temperature are extensively studied to develop effective wastewater treatment strategies. researchgate.net Photocatalytic degradation using nanoparticles like titanium dioxide is another active area of research, aiming for the complete mineralization of the dye into less harmful substances. uobaghdad.edu.iquobaghdad.edu.iq

Analytical Chemistry: In analytical chemistry, this compound is employed in the development and validation of new analytical methods. nih.gov For instance, research has focused on creating novel protocols for the extraction and characterization of synthetic dyes from various matrices. nih.gov Its distinct spectroscopic properties make it a useful standard for techniques like mass spectrometry and Raman spectroscopy. nih.gov

Materials Science: Researchers in materials science explore the incorporation of this compound into new materials. For example, it has been co-intercalated with other dyes into layered double hydroxides to create hybrid pigments with tunable colors. acs.org Such studies investigate the host-guest interactions and the thermal stability of the resulting materials. acs.org

Biology and Histology: this compound is utilized as a biological stain, aiding in the microscopic visualization of cellular components. chemimpex.com This application is crucial for research in cell biology and histology, enabling the study of tissue morphology and cellular structures. chemimpex.com

Textile and Food Science: While its primary use is in dyeing textiles like wool, silk, and nylon, this compound has also been used as a food coloring agent. researchgate.netchemimpex.com This dual application has prompted research into its properties and interactions in both textile and food-related systems. chemimpex.com

Interactive Data Tables

Chemical Properties of this compound

Property Value Reference
Molecular Formula C23H20N5NaO6S2 sigmaaldrich.comscbt.com
Molecular Weight 549.55 g/mol sigmaaldrich.comscbt.com
CAS Number 6359-85-9 sigmaaldrich.comscbt.com
Colour Index Number 18835 sigmaaldrich.com

Research on this compound Adsorption

Adsorbent Maximum Adsorption Capacity (mg/g) Research Focus Reference
Chitin (from crab legs) ~300-320 Removal from aqueous solution, kinetics and isotherm modeling scirp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H20N5NaO6S2 B1290562 Acid Yellow 25 CAS No. 6359-85-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6359-85-9

Molecular Formula

C23H20N5NaO6S2

Molecular Weight

549.6 g/mol

IUPAC Name

sodium;4-[5-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C23H21N5O6S2.Na/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34;/h3-14,26-27H,1-2H3,(H,32,33,34);/q;+1/p-1

InChI Key

HIVOVYAPEYLNLV-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Other CAS No.

6359-85-9

Origin of Product

United States

Synthetic Strategies and Chemical Modification of Acid Yellow 25

Established Reaction Pathways for Acid Yellow 25 Production

The synthesis of this compound, a monoazo dye, is a well-established process in industrial organic chemistry. nih.govworlddyevariety.com The core of its production lies in a two-stage reaction sequence: diazotization followed by an azo coupling reaction. nih.govchemistrystudent.com This method is responsible for the large-scale manufacturing of a vast array of azo dyes. nih.gov

Diazotization and Coupling Mechanisms in Azo Dye Synthesis

The initial step in producing this compound involves the diazotization of a primary aromatic amine. nih.govworlddyevariety.com This reaction is typically carried out by treating the amine with nitrous acid, which is itself unstable and therefore prepared in situ by reacting sodium nitrite (B80452) with a strong acid like hydrochloric acid at low temperatures, generally around 0-5°C, to prevent the decomposition of the highly reactive diazonium salt. chemistrystudent.com The resulting aryldiazonium salt is a weak electrophile. jove.com

The second stage is the azo coupling reaction, where the aryldiazonium salt reacts with a coupling component. nih.gov This is an electrophilic aromatic substitution reaction. jove.com The coupling component is an electron-rich species, such as a phenol (B47542) or an aromatic amine, which acts as a nucleophile. jove.comwikipedia.org For the synthesis of this compound, the coupling occurs between the diazotized amine and an aromatic compound containing a pyrazolone (B3327878) moiety. worlddyevariety.com The coupling generally takes place at the para position of the coupling agent, unless this position is already occupied, in which case the ortho position is favored. jove.comwikipedia.org The pH of the reaction medium is a critical factor; for phenols, the reaction is favored under slightly alkaline conditions (pH > 7), which promotes the formation of the more reactive phenoxide ion. jove.com Conversely, the coupling of amines is optimal in a slightly acidic pH range of 5-7. jove.com

Precursor Chemistry and Reaction Conditions

The specific manufacturing method for this compound involves the diazotization of 5-Amino-2-methyl-N-phenylbenzenesulfonamide. worlddyevariety.comchemicalbook.com The resulting diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.comchemicalbook.com

The reaction conditions are crucial for a successful synthesis. The diazotization step requires a cold environment, typically an ice-water bath, to maintain the stability of the diazonium salt. chemistrystudent.com The coupling reaction temperature and pH must also be carefully controlled to ensure the desired product is formed with a high yield. For instance, a patented method for a similar acid yellow dye specifies diazotization temperatures between 0-20°C and coupling temperatures between 15-30°C, with pH adjustments at various stages using agents like sodium carbonate and sodium hydroxide. google.com

Reaction Stage Key Reactants Typical Conditions
Diazotization 5-Amino-2-methyl-N-phenylbenzenesulfonamide, Sodium Nitrite, Hydrochloric Acid0-5°C
Coupling Aryldiazonium salt (from previous step), 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acidControlled pH and temperature (e.g., 15-30°C)

Advanced Synthetic Approaches and Process Optimization

In recent years, research has focused on developing more environmentally friendly and efficient methods for synthesizing azo dyes, including potential modifications to the production of this compound.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of azo dyes often involves the use of hazardous chemicals and produces significant amounts of waste. rsc.org Green chemistry principles aim to address these issues by developing alternative synthetic routes. One promising approach is the use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles (Fe3O4@SiO2-SO3H), to facilitate the diazotization and coupling reactions. rsc.org This method can be performed under solvent-free conditions at room temperature, which simplifies the product isolation process and allows for the recycling of the catalyst. rsc.org Other advanced methods for azo compound synthesis include electrochemical methods and biosynthesis using enzymes like laccase, which can offer milder reaction conditions. mdpi.com

Advanced Synthetic Approach Key Features Potential Advantages
Solid Acid Catalysis Use of recyclable magnetic nanoparticles as catalysts.Solvent-free, room temperature reaction, easy product isolation, catalyst recyclability. rsc.org
Electrochemical Synthesis Utilizes electricity to drive the reaction.Can be more environmentally friendly. mdpi.com
Biosynthesis (Laccase-catalyzed) Employs enzymes for the coupling reaction.Mild reaction conditions. mdpi.com

Derivatization and Functionalization for Enhanced Research Properties

Derivatization, the process of chemically modifying a compound to produce a new compound with different properties, is a key strategy for enhancing the research applications of dyes like this compound. For example, modifying the structure of an azo dye can alter its color, solubility, and affinity for different substrates. ekb.eg This can be achieved by introducing various functional groups onto the aromatic rings of the dye molecule.

In a broader context of organic synthesis, derivatization is a common technique used to prepare molecules for analysis or to create novel compounds with specific functionalities. For instance, carboxylic acids can be converted to esters or amides to facilitate their analysis by gas chromatography. Similarly, the functionalization of dye molecules can be used to create probes for biological research or to improve their performance in materials science applications. While specific derivatization studies on this compound are not extensively documented in the provided search results, the general principles of azo dye modification suggest that its properties could be tailored for specific research needs through targeted chemical synthesis. ekb.egajchem-a.com

Spectroscopic Investigations and Structural Elucidation of Acid Yellow 25

Advanced Spectroscopic Techniques for Molecular Characterization

A suite of sophisticated spectroscopic methods provides a detailed picture of the molecular architecture and electronic properties of Acid Yellow 25.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the chemical shifts of ¹H and ¹³C nuclei, researchers can map the connectivity and chemical environment of each atom. While specific NMR data for this compound is not extensively detailed in the provided search results, the general principles of NMR are well-established for structure determination of organic molecules. plos.orgchemguide.co.uk For instance, the number of unique signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, while the chemical shift values indicate the type of functional group the carbon belongs to (e.g., aromatic, carbonyl, alkyl). chemguide.co.uk Similarly, ¹H NMR provides information on the number and types of protons and their neighboring atoms. Two-dimensional NMR techniques, such as COSY and HSQC, can further reveal the connectivity between protons and carbons, providing unambiguous structural assignments. conicet.gov.ar In the context of dye analysis, NMR can be instrumental in confirming the synthesized structure and identifying any isomers or impurities. pdbj.org

Table 1: General Expected ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound This table is illustrative and based on general principles of NMR spectroscopy, as specific experimental data for this compound was not found in the search results.

Functional Group Expected Chemical Shift (ppm)
Aromatic C-H 110-130
Aromatic C-N 130-150
Aromatic C-S 130-150
Aromatic C-O 150-160
C=N (Azo group) 140-160
C=O (in amides) 160-180
Methyl (CH₃) 15-30

In the FT-IR spectrum of a complex molecule like this compound, one would expect to observe characteristic absorption bands corresponding to the various functional groups present. For example, the N-H stretching of the sulfonamide group, C=O stretching of the amide, S=O stretching of the sulfonate group, and various C-H and C=C stretching and bending vibrations of the aromatic rings would all appear at specific wavenumbers. cabidigitallibrary.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. tandfonline.comresearchgate.net It has been successfully used to identify this compound, with its Raman spectrum showing strong correspondence to analytical standards. nih.gov The combination of FT-IR and Raman provides a more complete vibrational analysis, aiding in the unambiguous identification of the dye. cabidigitallibrary.orgspectroscopyonline.com

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound This table is a generalized representation based on typical IR and Raman spectral regions for organic functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Amide) Stretching 3200-3400 FT-IR
C-H (Aromatic) Stretching 3000-3100 FT-IR, Raman
C-H (Methyl) Stretching 2850-2960 FT-IR, Raman
C=O (Amide) Stretching 1630-1680 FT-IR
C=C (Aromatic) Stretching 1400-1600 FT-IR, Raman
N=N (Azo) Stretching 1400-1450 Raman
S=O (Sulfonate) Asymmetric Stretching 1150-1250 FT-IR
S=O (Sulfonate) Symmetric Stretching 1030-1070 FT-IR

UV-Visible absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. pressbooks.publibretexts.orgdu.edu.eg The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system of the molecule. libretexts.org For this compound, the extensive system of conjugated double bonds, including the azo group and aromatic rings, is responsible for its color. pressbooks.pub

The UV-Visible spectrum of this compound shows a characteristic absorption maximum (λmax) at approximately 392 nm. sigmaaldrich.com This absorption corresponds to a π → π* electronic transition within the conjugated system. libretexts.orglibretexts.org The intensity of this absorption, quantified by the molar extinction coefficient (ε), is also a key parameter. sigmaaldrich.com The position and intensity of the absorption band can be influenced by the solvent and the pH of the medium. pcbiochemres.com

Table 3: UV-Visible Absorption Data for this compound

Parameter Value Reference
λmax 392 nm sigmaaldrich.com
Molar Extinction Coefficient (ε) 13200 at 259 nm in H₂O (at 0.03 g/L) sigmaaldrich.com

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. libretexts.orgthermofisher.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). thermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. conicet.gov.ar

For this compound, mass spectrometric analysis has confirmed its molecular weight. nih.gov In one study, an intense chromatographic peak was observed corresponding to an m/z of 526.0876, which matches the [M-Na]⁻ ion of this compound (with a sodium counter-ion, the molecular weight is 549.55 g/mol ). nih.govsigmaaldrich.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. thermofisher.comupce.cz Common fragmentation pathways for azo dyes include cleavage of the azo bond and loss of sulfur dioxide from the sulfonate groups. libretexts.org

Table 4: Mass Spectrometry Data for this compound

Ion Observed m/z Reference
[M-Na]⁻ 526.0876 nih.gov

UV-Visible Absorption Spectroscopy for Electronic Transitions

Probing Intermolecular Interactions and Complex Formation

Spectroscopic techniques are also instrumental in studying how this compound interacts with other molecules and substrates, which is crucial for understanding its performance in applications like dyeing.

The interaction of dyes with substrates, such as textile fibers or proteins, can be investigated using various spectroscopic methods. pcbiochemres.comresearchgate.net UV-Visible spectroscopy is often used to study the binding of dyes to substrates. Changes in the absorption spectrum of the dye, such as a shift in λmax (solvatochromism) or a change in absorbance (hyperchromism or hypochromism), can indicate interaction and complex formation. pcbiochemres.com For instance, the interaction of similar acid dyes with proteins has been shown to cause conformational changes in the protein, which can be monitored by UV-Visible and fluorescence spectroscopy. researchgate.net

FT-IR spectroscopy can also provide insights into dye-substrate interactions by detecting changes in the vibrational frequencies of functional groups involved in binding, such as hydrogen bonding or electrostatic interactions. acs.orgmdpi.com Similarly, NMR can be used to identify the specific parts of the dye molecule that are involved in the interaction by observing changes in the chemical shifts of the corresponding nuclei upon binding to a substrate. researchgate.net In the context of dyeing wool, the spectral reflectance of fabrics dyed with this compound has been analyzed to estimate dye concentration, demonstrating a practical application of spectroscopic analysis of dye-substrate systems. researchgate.net Studies on the co-intercalation of this compound with other dyes into layered double hydroxides have also utilized techniques like FT-IR and UV-Vis to confirm the interactions within the hybrid material. acs.org

Investigations of Solution-Phase Behavior and Aggregation

The behavior of acid dyes in aqueous solutions is significantly influenced by their tendency to form aggregates. This self-association is a critical factor, as it can modify the photophysical and coloristic properties of the dye. elsevier.es The aggregation process is primarily driven by non-covalent interactions, including van der Waals forces, hydrogen bonds, and hydrophobic interactions between the dye molecules. elsevier.es Several external and internal factors dictate the extent and nature of this aggregation.

Factors Influencing Aggregation

The aggregation of acid dyes in solution is a dynamic equilibrium sensitive to numerous variables:

Dye Concentration: As the concentration of a dye in solution increases, the likelihood of intermolecular interactions rises, leading to the formation of dimers and higher-order aggregates. researchgate.net This phenomenon can be observed through shifts in the absorption spectra of the dye solution. researchgate.net

Solvent Polarity: The solvent environment plays a crucial role. In highly polar solvents like water, dye aggregation is generally more pronounced, resulting in larger aggregates. stainsfile.com Conversely, in less polar organic solvents such as ethanol, aggregation is weaker, and the resulting aggregates are physically smaller. stainsfile.com This principle is utilized in certain staining techniques where a dye is applied in one solvent and then washed out with another to control staining by manipulating aggregate size. stainsfile.com

Temperature: Temperature can have a complex effect on aggregation. For instance, in studies involving an acid yellow dye mixed with sodium dodecyl sulfate (B86663) (SDS), the critical micelle concentration (cmc) values showed a reversed U-shaped variation with temperature changes in an aqueous/NaCl solution, while they increased monotonically in an ethanolic medium. researchgate.net

pH: The pH of the solution affects the ionization state of the dye molecules. For acid dyes, which typically contain hydroxyl and carboxyl groups, low pH can suppress ionization. stainsfile.com Studies on the adsorption of this compound onto chitin (B13524) revealed that pH is a critical parameter, with optimal dye removal occurring at a low pH of 2. scirp.orgresearchgate.net This suggests that the electrostatic state of the dye molecule, governed by pH, is key to its interactions in solution.

Research Findings on Aggregation in Mixed Systems

Detailed investigations into the micellization behavior of a mixture of an acid yellow (AY) dye and the anionic surfactant sodium dodecyl sulfate (SDS) have provided quantitative insights into their interaction. researchgate.net Using conductometric methods, researchers identified three distinct critical micelle concentration (cmc) values for the AY + SDS system under various temperature and solvent conditions. researchgate.net The presence of the acid yellow dye was generally found to disfavor the extent of micellization. researchgate.net

Thermodynamic analysis of this system revealed that the micellization process is spontaneous, as indicated by the negative values of the Gibbs free energy of micellization (ΔG°m). researchgate.net The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization were also determined to understand the forces driving the aggregation. researchgate.net

Table 1: Thermodynamic Parameters of Micellization for the Acid Yellow (AY) + SDS System This table is based on data from a study on the interaction between an unspecified acid yellow dye and sodium dodecyl sulfate (SDS). The values illustrate the thermodynamic profile of the mixed micelle formation.

Thermodynamic ParameterValue/ObservationSignificance
Gibbs Free Energy (ΔG°m) NegativeIndicates a spontaneous micellization process. researchgate.net
Enthalpy (ΔH°m) AssessedProvides insight into the heat changes during micellization. researchgate.net
Entropy (ΔS°m) AssessedReflects the change in randomness of the system upon micelle formation. researchgate.net
Effect of Ethanol Micellization disfavored up to 15% ethanolShows the influence of solvent composition on aggregation. researchgate.net
Effect of NaCl Micellization favoredDemonstrates the role of electrolytes in promoting aggregation. researchgate.net

Insights from Adsorption Studies

While not a direct measure of self-aggregation in a homogenous solution, studies on the adsorption of this compound onto materials like chitin provide valuable information about its interactive properties in an aqueous environment. Research has shown that the adsorption of this compound onto chitin prepared from waste snow crab legs is a rapid process, with up to 95% of the dye being removed at pH 2 and room temperature. scirp.orgresearchgate.net

The adsorption process was found to follow pseudo-second-order kinetics, indicating that the rate-limiting step is a chemical adsorption process (chemisorption). scirp.orgresearchgate.net Isotherm analysis showed the data fit well with the Langmuir model, suggesting a monolayer adsorption onto a homogeneous surface. researchgate.net The mean free energy of adsorption was calculated to be 12.2 kJ/mol, a value that points towards chemisorption primarily driven by ion-exchange interactions between the negatively charged dye and the positively charged chitin surface at low pH. scirp.org

Table 2: Adsorption Parameters for this compound on Chitin This table summarizes key findings from studies on the adsorption of this compound from aqueous solutions onto chitin.

ParameterFinding/ValueModel/ConditionReference
Adsorption Kinetics Pseudo-second orderKinetic Modeling scirp.orgresearchgate.net
Adsorption Isotherm Langmuir modelIsotherm Analysis researchgate.net
Optimal pH 2Experimental Condition scirp.orgresearchgate.net
Adsorption Mechanism Chemisorption via ion-exchangeDubinin-Radushkevich (D-R) Isotherm scirp.org
Mean Free Energy (EDR) 12.2 kJ/molD-R Isotherm Model scirp.org
Max. Adsorption Capacity (qmax) ~300 mg/gLangmuir Model scirp.org

These findings, both from mixed surfactant systems and adsorption studies, collectively build a picture of this compound as a molecule whose solution-phase behavior is dynamically influenced by its environment. The tendency to aggregate and interact with other species and surfaces is governed by a balance of forces sensitive to pH, solvent polarity, temperature, and the presence of other solutes like electrolytes and surfactants.

Environmental Transformation and Remediation of Acid Yellow 25

Biodegradation Pathways and Microbial Decolorization

The microbial breakdown of Acid Yellow 25 is a key area of research for treating textile effluents. This process typically involves a two-step approach: an initial anaerobic reduction of the azo bond followed by aerobic degradation of the resulting aromatic amines. mdpi.comwur.nl

Anaerobic Biotransformation Mechanisms (e.g., Azo-reductase Activity)

Under anaerobic or anoxic conditions, the primary mechanism for the decolorization of this compound is the reductive cleavage of the azo bond (–N=N–). scbt.commdpi.com This reaction is catalyzed by enzymes known as azoreductases, which are produced by a wide variety of bacteria. scholarsresearchlibrary.comnih.gov Azoreductases facilitate the transfer of reducing equivalents, often from NADH or NADPH, to the azo linkage, breaking the bond and forming colorless aromatic amines. scholarsresearchlibrary.com The presence of oxygen can inhibit this process as it competes for the reducing equivalents. scholarsresearchlibrary.com

Several bacterial species have been identified for their ability to decolorize azo dyes. For instance, Marinobacter gudaonensis AY-13, isolated from a marine environment, demonstrated up to 94.00% decolorization of this compound within 24 hours, particularly in the presence of yeast extract as a co-substrate. The degradation resulted in various smaller molecular weight products, indicating the breakdown of the parent dye molecule. Studies have also shown that bacteria like Bacillus spp. and Pseudomonas aeruginosa possess the ability to tolerate and decolorize textile dyes. banglajol.infobanglajol.info

The efficiency of this anaerobic biotransformation can be influenced by redox mediators. These are compounds that can be reversibly oxidized and reduced, effectively shuttling electrons to the azo dye and enhancing the reduction rate. asm.orgwur.nl

Aerobic Mineralization of Aromatic Intermediates

Following the initial anaerobic decolorization, the resulting aromatic amines, which can be toxic and recalcitrant, are subjected to aerobic degradation. mdpi.comnih.gov This second stage is crucial for the complete mineralization of the dye molecule. scbt.com Under aerobic conditions, specialized microorganisms utilize oxygen-dependent enzymes to break down the aromatic rings of the amines. scbt.comasm.org This process typically involves hydroxylation and subsequent ring cleavage, ultimately leading to the formation of simpler, non-toxic compounds like ammonia, carbon dioxide, and water. scbt.com

A sequential anaerobic-aerobic treatment system is often considered the most effective approach for the complete breakdown of azo dyes. wur.nlresearchgate.net For example, in the degradation of a similar dye, Acid Yellow-36, an anaerobic reactor was used to reduce the dye and produce aromatic amines, which were then mineralized in a subsequent aerobic reactor. researchgate.net This two-stage process ensures both color removal and the detoxification of the effluent.

Fungal Degradation Systems and Enzyme Kinetics

Fungi, particularly white-rot fungi, are also effective in degrading azo dyes like this compound. scbt.com These fungi produce powerful extracellular ligninolytic enzymes, such as laccases, manganese peroxidases, and lignin (B12514952) peroxidases, which are capable of oxidizing a wide range of aromatic compounds. nih.govd-nb.info

Fungal degradation is typically an aerobic process and is considered a secondary metabolic event, often triggered by nutrient limitation (e.g., carbon or nitrogen). scbt.com Laccases, for instance, can directly oxidize the dye molecule. One study on the decolorization of an acid yellow dye by laccase from Bacillus sp. strain TR reported a 76.4% decolorization efficiency within 96 hours. researchgate.net

The kinetics of these enzymatic reactions are crucial for understanding and optimizing the degradation process. For a yellow laccase produced by Lentinus squarrosulus MR13, the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) were determined to be 0.0714 mM and 0.0091 mM min⁻¹, respectively, using ABTS as a substrate. nih.gov Similarly, a study on azoreductase from Pseudomonas aeruginosa ASU6 showed a Vₘₐₓ of 10.6 µM/min/mg with a Kₘ of 3240 µM when using Methyl Red as a substrate. tandfonline.com

Interactive Table: Fungal and Bacterial Enzyme Kinetics for Dye Degradation

EnzymeSource OrganismSubstrateKₘVₘₐₓReference
Yellow LaccaseLentinus squarrosulus MR13ABTS0.0714 mM0.0091 mM min⁻¹ nih.gov
AzoreductasePseudomonas aeruginosa ASU3Methyl Red125 µM0.5 µM/min/mg tandfonline.com
AzoreductasePseudomonas aeruginosa ASU6Methyl Red3240 µM10.6 µM/min/mg tandfonline.com
AzoreductaseEnterococcus faeciumMethyl Red-- caister.com
LaccaseBacillus sp. strain TRAcid Yellow-- researchgate.net

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that rely on the generation of highly reactive oxygen species, particularly the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. ni.ac.rsijcce.ac.ir These processes are known for their high efficiency in breaking down complex and recalcitrant molecules like this compound. researchgate.net

Fenton and Photo-Fenton Processes for Hydroxyl Radical Generation

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in acidic conditions to produce hydroxyl radicals. ajol.info This method is effective for the decolorization and degradation of azo dyes. The photo-Fenton process enhances the degradation rate by incorporating UV light, which promotes the regeneration of Fe²⁺ from ferric ions (Fe³⁺) and also contributes to the generation of additional hydroxyl radicals through the photolysis of H₂O₂. ajol.infoijcce.ac.ir

The efficiency of Fenton and photo-Fenton processes is highly dependent on operational parameters such as pH, and the concentrations of H₂O₂ and Fe²⁺. neptjournal.com The optimal pH for these processes is typically around 3.0. ijcce.ac.ir Studies on the degradation of a similar dye, Acid Yellow 23, have shown that the photo-Fenton process is more efficient than the Fenton process alone, leading to a higher rate of oxidation. mdpi.com For the degradation of Acid Yellow G, a removal efficiency of over 90% was achieved with the Fenton process at an optimal ferrous sulphate dosage of 20 mg/L. neptjournal.com

Interactive Table: Optimal Conditions for Fenton-based Degradation of Azo Dyes

ProcessDyeOptimal pHOptimal [Fe²⁺]Optimal [H₂O₂]EfficiencyReference
Photo-FentonAcid Yellow 173.00.09 mM1.0 mM88% decolorization in 25 min ijcce.ac.ir
FentonAcid Yellow G3.020 mg/L50 mg/L>90% removal neptjournal.com
Photo-FentonAcid Yellow 233.0--Higher than Fenton mdpi.com

Ozonation and UV-Assisted Ozonation Methodologies

Ozonation is another powerful AOP that utilizes ozone (O₃), a strong oxidizing agent, to break down organic pollutants. researchgate.net Ozone can react with dye molecules directly or indirectly through the formation of hydroxyl radicals, especially at alkaline pH. researchgate.netmdpi.com The process is effective for decolorization and can also lead to a reduction in Chemical Oxygen Demand (COD) and an increase in the biodegradability of the wastewater. researchgate.net

The combination of ozone with UV radiation (UV/O₃) can further enhance the degradation efficiency. UV light facilitates the decomposition of ozone into hydroxyl radicals, thereby accelerating the oxidation of the dye. mdpi.com However, the effectiveness of UV-assisted ozonation can vary depending on the specific dye and reaction conditions. For instance, a study on a mixture of dyes including Acid Yellow 11 found that direct ozonation was more effective than UV-assisted ozonation for decolorization. researchgate.netaku.edu.tr In contrast, for the degradation of Acid Yellow 1, the combination of photoelectrocatalysis and ozonation showed 100% decolorization in 20 minutes and complete mineralization within 60 minutes. unesp.br The rate of ozonation is influenced by factors such as the initial dye concentration, ozone dosage, and pH. researchgate.netidosi.org

Sonochemical and Combined Advanced Oxidation Treatments

Advanced Oxidation Processes (AOPs) represent a class of effective technologies for the degradation of recalcitrant organic pollutants like this compound (AY25). mdpi.commdpi.com These methods are predicated on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing complex organic molecules into simpler, less harmful substances such as CO2 and H2O. peacta.orgiwaponline.com

Sonochemical treatment, an AOP utilizing high-energy ultrasound (20–1000 kHz), has been investigated for dye degradation. nih.gov The process relies on acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. nih.gov This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the homolytic cleavage of water molecules to produce •OH radicals. researchgate.net The degradation efficiency of sonolysis is influenced by parameters such as ultrasonic power, frequency, and solution pH. mdpi.comresearchgate.net For instance, studies on similar dyes have shown that degradation is often more pronounced in acidic media, where the oxidation potential of hydroxyl radicals is higher. mdpi.com

Combined AOPs often exhibit synergistic effects, leading to enhanced degradation rates. The sono-Fenton process, which combines ultrasound with Fenton's reagent (Fe²⁺ and H₂O₂), has been shown to be highly effective. mdpi.com In one study, the combination of ultrasound and Fenton chemistry achieved a 98.6% degradation of Acid Red 88. mdpi.com Other combined processes include UV/H₂O₂, UV/persulfate (S₂O₈²⁻), and electrochemical oxidation. iwaponline.comdeswater.com Electrochemical oxidation, particularly on high-efficiency anodes like Boron-Doped Diamond (BDD) or Mixed Metal Oxide (MMO), can achieve complete mineralization of azo dyes. peacta.orgiwaponline.comresearchgate.net The process involves the generation of adsorbed hydroxyl radicals on the anode surface, which then attack the organic dye molecules. peacta.org The efficiency of these combined treatments depends on factors like initial dye concentration, pH, temperature, and the specific oxidizing agents used. mdpi.comiwaponline.com

Treatment ProcessTarget DyeKey FindingsReference
Sonolysis (Ultrasound)Procion Golden Yellow H-RDecolorization was most effective at lower pH (2.5) and increased with ultrasonic power up to 200 W. mdpi.com
US + KPS (Potassium Persulfate)Procion Golden Yellow H-RAchieved 97.5% decolorization and 34.4% COD reduction, significantly higher than US alone. mdpi.com
US + FentonAcid Red 8898.6% degradation was achieved at an optimal H₂O₂/Fe²⁺ ratio of 18 and a pH of 3. mdpi.com
Anodic Oxidation (Ti/Ru₀.₃Ti₀.₇O₂)This compoundEffective decolorization and COD removal achieved through oxidation by active chlorine species generated in-situ. researchgate.net
SonolysisMartius YellowDegradation proceeds via •OH radical attack, primarily at the bubble/solution interface, but mineralization is slow. researchgate.net

Mechanistic Studies of Degradation Intermediates and Final Products

Understanding the degradation pathway of this compound is crucial for assessing the detoxification efficacy of a treatment process. Mechanistic studies identify the intermediate compounds formed during the breakdown of the parent molecule, which can sometimes be more toxic than the original dye.

Electrochemical oxidation of AY25 on a Ti/Ru₀.₃Ti₀.₇O₂ anode has been studied, proposing a specific degradation pathway. researchgate.net The initial step involves the attack of active chlorine species (generated from NaCl electrolyte) on the dye molecule. This leads to the cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. The breakdown results in the formation of aromatic intermediates. Further oxidation attacks the aromatic rings, leading to ring-opening and the formation of smaller aliphatic carboxylic acids, such as maleic acid, oxalic acid, and oxamic acid, before eventual mineralization to CO₂, H₂O, and inorganic ions. researchgate.net

Studies on the degradation of other similar sulfonated azo dyes by microbial peroxidases have revealed common pathways. asm.org These involve an initial oxidative activation of the dye molecule, making it susceptible to nucleophilic attack by water. This can lead to two types of cleavage: asymmetric splitting, which produces quinone and diazene (B1210634) derivatives, and symmetric splitting, which results in quinone monoimine and nitroso derivatives. asm.org

In sonolytic degradation, the primary mechanism is the attack by hydroxyl radicals (•OH). researchgate.net For non-volatile, surface-active dyes like AY25, this reaction is believed to occur at the interface of the cavitation bubbles. researchgate.net Analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) has identified intermediates resulting from the hydroxylation of the aromatic rings and the cleavage of the C–N bonds in the chromophore. researchgate.netresearchgate.netresearchgate.net While the parent dye may be degraded quickly, the subsequent mineralization of these intermediate products, particularly short-chain carboxylic acids, can be a much slower process. researchgate.net

Treatment MethodIdentified Intermediates/ProductsProposed MechanismReference
Electrochemical OxidationAromatic intermediates, Maleic acid, Oxalic acid, Oxamic acidCleavage of the azo bond by active chlorine species, followed by aromatic ring-opening. researchgate.net
Microbial Peroxidase DegradationQuinone derivatives, Diazene derivatives, Quinone monoimine, Nitroso derivativesOxidative activation followed by asymmetric or symmetric hydrolytic cleavage. asm.org
Sonolysis / Sonochemical DegradationHydroxylated aromatic species, Carboxylic acidsAttack by •OH radicals at the bubble-solution interface, leading to hydroxylation and C-N bond cleavage. researchgate.netresearchgate.net
Laccase BiodegradationVarious intermediates leading to final productsHPLC analysis confirmed the transformation of the parent dye into multiple intermediate compounds. researchgate.net

Adsorption-Based Removal Strategies

Adsorption is a widely used physical method for dye removal due to its design simplicity, ease of operation, and high efficiency. frontiersin.org The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent).

Adsorption Mechanisms and Surface Chemistry Interactions (e.g., Ion-Exchange)

The removal of anionic dyes like this compound, which contains one or more sulfonic groups (–SO₃⁻), is heavily influenced by the surface chemistry of the adsorbent and the pH of the solution. scirp.org The primary mechanism for AY25 adsorption on many materials is electrostatic interaction and ion exchange. scirp.orgiwaponline.com

At low pH values (e.g., pH 2), the surface of adsorbents containing amine (–NH₂) or hydroxyl (–OH) functional groups becomes protonated, acquiring a positive charge (e.g., –NH₃⁺, –OH₂⁺). scirp.orgiwaponline.com This positively charged surface creates a strong electrostatic attraction with the negatively charged anionic dye molecules. scirp.orgnih.gov This interaction facilitates the adsorption of the dye onto the adsorbent surface.

In addition to electrostatic attraction, ion exchange is a key mechanism. scirp.orgiwaponline.comsemanticscholar.org In this process, the anionic dye molecules in the solution exchange with anions present on the surface of the adsorbent. The mean free energy of adsorption (E), calculated from the Dubinin-Radushkevich (D-R) isotherm, can help distinguish between physical adsorption (E < 8 kJ/mol) and chemisorption (E = 8–16 kJ/mol). scirp.org For the adsorption of AY25 onto chitin (B13524), an E value of 12.2 kJ/mol was determined, indicating that the process is dominated by chemisorption, primarily through ion-exchange interactions. scirp.org Other potential interactions can include hydrogen bonding and π-π interactions, depending on the specific structures of the adsorbent and dye. mdpi.com

Development of Novel Adsorbent Materials (e.g., Biopolymers, Composites)

While activated carbon is a traditional and effective adsorbent, research has increasingly focused on developing low-cost, renewable, and highly efficient novel materials. frontiersin.orgingentaconnect.comingentaconnect.com

Biopolymers: Natural polymers are attractive due to their biodegradability, abundance, and the presence of functional groups suitable for modification. mdpi.comnih.gov

Chitin and Chitosan: Chitin, a biopolymer extracted from crustacean shells (e.g., crab, shrimp), has proven to be a highly effective adsorbent for AY25. scirp.orgresearchgate.net Its effectiveness stems from the presence of amino and hydroxyl groups. Chitosan, the deacetylated form of chitin, is also widely used and can be incorporated into composites to enhance adsorption capacity. frontiersin.orgacs.org Studies show that chitin prepared from waste snow crab legs can rapidly remove up to 95% of AY25 from a solution at pH 2. scirp.org

Other Biomass: Various other forms of agricultural waste, such as fruit peels, seed shells, and plant-based materials, are being explored as precursors for adsorbents. mdpi.combioone.org

Composites: To improve the mechanical stability and adsorption capacity of biopolymers, they are often combined with other materials to form composites.

Polymer-Based Composites: A terpolymer nanocomposite of carboxymethyl β-cyclodextrin, nano-chitosan, and glutaraldehyde (B144438) was synthesized and showed high efficiency for removing acid dyes. frontiersin.org Similarly, chitosan-polyvinyl alcohol (PVA) composites incorporated with copper oxide nanowires have been used for the removal of Acid Blue 25. nih.gov

Biochar Composites: Biochar, produced from the pyrolysis of biomass, can be combined with materials like metal oxides or clays (B1170129) to create composites with enhanced surface area and functionality. mdpi.com

Adsorbent MaterialTarget DyeMaximum Adsorption Capacity (qₘₐₓ)Reference
Chitin (from snow crab legs)This compound~300 mg/g (from Langmuir model) scirp.org
Activated Carbon (from biomass)This compound555.55 mg/g ingentaconnect.comingentaconnect.com
Chitosan-PVA@CuO NanocompositeAcid Blue 25171.4 mg/g nih.gov
CM-βCD:nChi:Glu TerpolymerAcid Red 37332.60 mg/g frontiersin.org
ChitinAcid Green 2597.08 mg/g ccsenet.org

Adsorption Kinetics and Isotherm Modeling

To understand the efficiency and mechanism of an adsorption process, kinetic and equilibrium isotherm models are applied to experimental data.

Adsorption Kinetics: Kinetic models describe the rate at which a dye is removed from a solution.

Pseudo-Second-Order Model: The adsorption of AY25 onto various adsorbents, including chitin and activated carbon, has been found to fit the pseudo-second-order kinetic model well. scirp.orgingentaconnect.comresearchgate.net A strong correlation with this model (R² > 0.99) suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. scirp.orgnih.gov

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism. Often, the adsorption process involves multiple steps: initial diffusion from the bulk solution to the adsorbent's external surface (film or boundary layer diffusion), followed by diffusion into the pores of the adsorbent (intraparticle diffusion). scirp.orgingentaconnect.com For AY25 adsorption on chitin, studies indicate that the process is mainly controlled by film diffusion. scirp.org

Adsorption Isotherms: Isotherm models describe the equilibrium relationship between the amount of dye adsorbed on the adsorbent and the dye concentration remaining in the solution at a constant temperature.

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. scirp.orgresearchgate.net The adsorption of AY25 onto both chitin and activated carbon has shown a high correlation with the Langmuir model. scirp.orgingentaconnect.comresearchgate.net This indicates a homogeneous distribution of active sites on the adsorbent surface. iwaponline.com The model is used to calculate the theoretical maximum adsorption capacity (qₘₐₓ). For AY25 on activated carbon, a qₘₐₓ of 555.55 mg/g has been reported. ingentaconnect.comingentaconnect.com

Freundlich Isotherm: This model is an empirical equation used to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. scirp.orgresearchgate.net

Dubinin-Radushkevich (D-R) and Temkin Isotherms: The D-R model is used to determine the adsorption mechanism (physical or chemical) by calculating the mean free energy of adsorption, while the Temkin isotherm considers the adsorbent-adsorbate interactions. scirp.orgbioone.org

Kinetic Parameters for this compound Adsorption
AdsorbentKinetic ModelRate Constant (k₂) (g/mg·min)Correlation Coefficient (R²)Reference
ChitinPseudo-Second-OrderVariable (dependent on initial concentration)>0.99 scirp.orgresearchgate.net
Activated CarbonPseudo-Second-OrderNot explicitly statedHigh correlation reported ingentaconnect.comingentaconnect.com

Computational and Theoretical Chemistry Studies on Acid Yellow 25

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties that govern the behavior of Acid Yellow 25. These calculations provide a microscopic view of the molecule's structure and intrinsic reactivity.

Density Functional Theory (DFT) has been effectively employed to study the molecular properties of this compound and related azo dyes. science.govscience.gov Researchers have used DFT, specifically the B3LYP functional with a 6-311++G(d,p) basis set, to compute the optimized molecular geometry and electron densities of the molecule's isomers. science.govscience.gov These calculations are often performed for both the trans (E) and cis (Z) isomers to understand the effects of photoisomerization. science.gov

Through these computational methods, key thermodynamic parameters can be calculated in vacuo. science.govscience.gov These parameters offer insights into the stability and electronic nature of the dye's isomers. science.govscience.gov

Table 1: Thermodynamic Parameters for this compound Isomers Calculated via DFT/B3LYP. science.govscience.gov
ParameterDescription
E (RB3LYP)Total Electronic Energy
H298Sum of Electronic and Thermal Enthalpies
G298Sum of Electronic and Thermal Free Gibbs Energies
μDipole Moment

DFT calculations, along with time-dependent DFT (TD-DFT), are also used to analyze the nature of electronic processes and transitions within the dye molecule. researchgate.net

Ab initio methods have also been applied to study the electronic properties of azo dyes. In one study using Gaussian 94 software, researchers modeled the effect of solvent polarity on the maximum absorption wavelength (λmax) by treating the solvent as a continuous environment with a uniform dielectric constant. epdf.pub The goal was to see if a correlation existed between the energy gap and tautomeric constants in different solvents. epdf.pub However, this explicit approach revealed no such correlation, indicating that the interactions between the dye and the solvent are specific and not fully captured by a simple continuous model. epdf.pub

Density Functional Theory (DFT) Applications in Molecular Properties

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound and similar dyes, MD simulations provide critical insights into their conformational preferences and interactions with other substances. science.govresearchgate.net For instance, simulations have been used to investigate the interactions between azo dyes and enzymes, revealing the dynamics of binding. science.gov

Studies have also explored the behavior of dyes on surfaces, with MD simulations predicting that dye molecules tend to adopt a flat orientation on oxide surfaces. science.gov This conformational preference is expected to influence processes like electron transfer and recombination. science.gov In the context of layered double hydroxides (LDHs), MD simulations have been used to understand the host-guest interactions and the arrangement of intercalated dye anions, such as those of this compound, within the LDH layers. researchgate.netuc.pt

In Silico Modeling of Degradation Processes and Enzyme-Substrate Binding

In silico modeling, particularly through MD simulations, has been crucial in understanding the biodegradation of azo dyes. The degradation process is often initiated by the reductive cleavage of the azo bond by enzymes called azoreductases. science.gov

MD simulations have been employed to study the specific interactions between azo dyes and the azoreductase AzrC. science.gov These simulations can identify the key amino acid residues in the enzyme's active site that are responsible for binding the dye molecule. science.gov Trajectory analyses, including root mean square deviation and fluctuation, confirm the stability of the simulation, while further analyses reveal the critical residues for the binding interaction. science.gov

Table 2: Key Amino Acid Residues in AzrC Involved in Azo Dye Binding, Identified by Alanine Scanning and Hydrogen Bond Analyses. science.gov
Residue TypeIdentified Residues
Hydrophobic ResiduesPhe105 (A), Phe125 (B), Phe172 (B), Pro132 (B)
Hydrogen Bond Forming ResiduesAsn104 (A), Tyr127 (B), Asn187 (A)

These models provide a structural basis for understanding the enzyme's substrate specificity and the mechanism of azo dye degradation.

Prediction of Spectroscopic Signatures and Photophysical Properties

Computational methods are widely used to predict and interpret the spectroscopic and photophysical properties of dyes. DFT calculations can compute the vibrational frequencies of this compound's isomers. science.govscience.gov This information is vital for interpreting experimental vibrational spectra, such as Raman and infrared (IR) spectra, and can help distinguish between different conformers of the molecule. uliege.be

Furthermore, a combination of DFT and time-dependent DFT (TD-DFT) is used to predict photophysical properties. researchgate.netresearchgate.net These calculations can determine the maximum absorption wavelength (λmax), the nature of electronic transitions (such as intramolecular charge transfer), Stokes' shifts, and even fluorescence quantum yields. researchgate.netepdf.pubresearchgate.net These theoretical predictions are essential for understanding the dye's color, emission characteristics, and its potential use in applications like dye-sensitized solar cells or as fluorescent probes. science.govresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Acid Yellow 25

Chromatographic Techniques for Separation and Identification

Chromatography stands as a cornerstone for the analysis of dyes, offering powerful separation capabilities essential for isolating specific compounds from intricate mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of synthetic dyes. researchgate.net Method development for Acid Yellow 25 often involves optimizing several key parameters to achieve effective separation and reliable quantification.

A typical HPLC system for dye analysis consists of a C18 analytical column and a mobile phase composed of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netmdpi.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to separate a wide range of dyes with different polarities. researchgate.net For instance, a gradient might start with a higher proportion of the aqueous buffer and gradually increase the organic solvent concentration. researchgate.net

The choice of detector is also critical. A Photo-Diode Array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths simultaneously, aiding in the identification of the dyes based on their specific absorption maxima. mdpi.com For this compound, the detection wavelength would be set around its maximum absorbance.

A study on the analysis of synthetic dyes in herbal medicines utilized an HPLC-PDA system with a C18 column. mdpi.com The mobile phase consisted of acetonitrile and 50 mM ammonium acetate (B1210297) in water, with a gradient elution. mdpi.com This method demonstrated good linearity with a correlation coefficient (r²) greater than 0.999. mdpi.com

Table 1: Example of HPLC Method Parameters for Synthetic Dye Analysis

ParameterCondition
Column C18, various dimensions
Mobile Phase A Ammonium Acetate Buffer (e.g., 100 mM)
Mobile Phase B Acetonitrile or Methanol (B129727)
Elution Gradient
Flow Rate Typically 0.5 - 1.0 mL/min
Injection Volume 10 - 25 µL
Detector Photo-Diode Array (PDA)
Detection Wavelength Set at the λmax of the analyte

This table presents a generalized set of HPLC parameters that can be adapted for the analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-two-micron particles. fda.gov This results in higher resolution, improved sensitivity, and faster analysis times. fda.govresearchgate.net

A UPLC-Orbitrap MS system was successfully used to determine 11 water-soluble azo dyes in soft drinks. researchgate.nettandfonline.com The method employed a reversed-phase C18 column and demonstrated excellent separation of the dyes, including isomers. researchgate.nettandfonline.com The use of a high-resolution mass spectrometer allowed for confident identification of the compounds. tandfonline.com The validated method showed good linearity over the range of 5–200 ng/g with correlation coefficients between 0.9939 and 0.9988. tandfonline.com The limits of detection (LODs) were found to be between 1.0 and 3.2 ng/g, and the limits of quantification (LOQs) were between 5.2 and 9.8 ng/g, depending on the specific dye and the sample matrix. tandfonline.com

The adoption of UPLC technology allows for the creation of "catch-all" methods capable of separating numerous synthetic and natural dyes in a single, rapid run, often under 20 minutes. fda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered a "gold-standard" for dye analysis, providing unparalleled sensitivity and specificity. nih.govepa.gov This technique is particularly valuable for confirming the identity of analytes and for trace-level detection in complex samples. epa.gov

In LC-MS/MS, after the dye is separated by the LC system, it enters the mass spectrometer where it is ionized. Electrospray ionization (ESI) is a common ionization technique for polar compounds like acid dyes. epa.gov The resulting ions are then fragmented, and the specific fragmentation pattern serves as a chemical fingerprint for the compound, allowing for highly confident identification. epa.gov

A study developed an LC-MS/MS method for analyzing restricted chemicals in textiles, including a range of azo dyes. shimadzu.com The method demonstrated good linearity (R² > 0.99) and wide dynamic ranges. shimadzu.com Another study focused on the analysis of disperse azo dyes in environmental water samples using SPE-LC-ESI-MS/MS, highlighting the technique's applicability for environmental monitoring. researchgate.net

The development of a method for analyzing synthetic dyes in heritage science utilized HPLC-MS. nih.gov The mass spectrometric analysis of a sample identified as "Giallo Novamina 2G" showed an intense chromatographic peak with an m/z of 526.0876, which corresponded to the [M-Na]⁻ ion of this compound, confirming its identity. nih.gov

Spectrophotometric and Hyphenated Techniques for Quantification

Spectrophotometry offers a simpler and more cost-effective method for the quantification of dyes compared to chromatographic techniques. proakademia.eu This method is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing substance (Beer's Law). nih.gov

For the quantification of this compound, a UV-Vis spectrophotometer would be used to measure the absorbance of a solution at its wavelength of maximum absorption (λmax). scirp.org A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra in mixtures of dyes, allowing for the simultaneous determination of multiple components. researchgate.net

While spectrophotometry is a powerful tool, its main limitation is its lack of specificity, as other substances in the sample that absorb at the same wavelength can interfere with the measurement. proakademia.eu To overcome this, spectrophotometry is often coupled with a separation technique like solid-phase extraction (SPE) to remove interfering matrix components prior to analysis. proakademia.eu

Development of Extraction Protocols from Complex Matrices

The effective extraction of this compound from complex matrices such as food, textiles, and environmental samples is a critical step before instrumental analysis. mdpi.com The goal of extraction is to isolate the analyte of interest from interfering substances that could affect the accuracy and precision of the measurement. mdpi.com

Several extraction techniques are employed for synthetic dyes:

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and pre-concentration of dyes from liquid samples. researchgate.net The sample is passed through a solid sorbent material packed in a cartridge, which retains the dye. researchgate.net Interfering components are washed away, and the dye is then eluted with a suitable solvent. researchgate.net The choice of sorbent is crucial; for anionic dyes like this compound, an aminopropyl-modified silica (B1680970) or a polymeric sorbent can be effective. proakademia.eu

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. mdpi.com For acid dyes, which are highly water-soluble, an ion-pair reagent such as tetra-n-butylammonium bromide (TBAB) can be used to form a less polar complex that can be extracted into an organic solvent. nih.gov

Dispersive Liquid-Liquid Microextraction (dLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample, often with the aid of a disperser solvent. nih.gov A study on synthetic dyes in heritage science developed a dLLME protocol using methanol as the disperser and chloroform (B151607) as the extraction solvent. nih.gov The procedure involved rapid injection of the solvent mixture, vortexing, sonication, and centrifugation to separate the organic phase containing the extracted dye. nih.gov

Table 2: Comparison of Extraction Techniques for this compound

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.High recovery, good cleanup, potential for automation.Can be costly, method development can be time-consuming.
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquids.Simple, inexpensive.Can be labor-intensive, requires large volumes of organic solvents.
Dispersive Liquid-Liquid Microextraction (dLLME) Micro-volume LLE with a disperser solvent.Fast, low solvent consumption, high enrichment factor.Can be sensitive to experimental parameters.

Validation and Standardization of Analytical Methods for Research Applications

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. bvsalud.org Method validation involves establishing a set of performance characteristics to demonstrate that the method is accurate, precise, and robust. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standard solutions and calculating the correlation coefficient (R²) of the calibration curve. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. bvsalud.org

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples (samples with a known amount of the analyte added) and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. researchgate.net Precision is evaluated at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). researchgate.net

Selectivity/Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix. bvsalud.org This is typically demonstrated by analyzing blank samples and showing the absence of any interfering peaks at the retention time of the analyte. bvsalud.org

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, such as pH, mobile phase composition, or temperature.

The validation process ensures that the analytical data generated for this compound are reliable and can be confidently used for research, regulatory, and quality control purposes.

Q & A

Q. What key physicochemical properties of Acid Yellow 25 influence its adsorption behavior in aqueous solutions?

this compound's adsorption is governed by its molecular size, functional groups (e.g., sulfonic acid groups), and solubility. Studies comparing its adsorption with structurally similar dyes (e.g., Acid Blue 25) reveal that smaller molecular size enhances adsorption capacity due to better pore accessibility in adsorbents like activated carbon or biomass . Its ionic nature also makes pH a critical factor, as protonation/deprotonation of functional groups affects electrostatic interactions with adsorbents .

Q. Which experimental parameters significantly affect the biosorption efficiency of this compound, and how are they optimized?

Critical parameters include pH, contact time, adsorbent dosage, and initial dye concentration. For instance, optimal adsorption of this compound was achieved at pH 6 with 0.5 g adsorbent dosage, 75 mg/L dye concentration, and 45 minutes contact time in brewery waste biomass studies. Response Surface Methodology (RSM) with central composite designs is commonly used to model interactions and identify optimal conditions .

Q. What are the common isotherm models used to describe the adsorption equilibrium of this compound, and what do they indicate about the adsorption mechanism?

The Langmuir model (monolayer adsorption) and Freundlich model (heterogeneous surface adsorption) are widely applied. For this compound, the Freundlich model often fits better, suggesting multilayer adsorption on heterogeneous surfaces, while the pseudo-second-order (PSO) kinetic model indicates chemisorption as the rate-limiting step .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) be applied to optimize the adsorption process of this compound onto novel adsorbents?

RSM employs factorial designs (e.g., 2⁴ full factorial) to evaluate interactions between variables (e.g., pH, time) and predict optimal conditions. A quadratic model derived from RSM analysis achieved 97.2% decolorization efficiency for this compound, validated via ANOVA (correlation coefficient = 0.89). This method reduces experimental runs while ensuring statistical robustness .

Q. What statistical approaches are recommended for analyzing discrepancies between experimental and predicted adsorption data for this compound?

ANOVA is critical for validating model significance, while correlation coefficients (e.g., R² = 0.89–0.905) quantify model accuracy. Non-linear error analysis methods (e.g., sum of squared errors) further refine isotherm model selection, addressing deviations in heterogeneous systems .

Q. How do molecular size and structural characteristics of this compound influence its adsorption capacity compared to other acid dyes?

this compound’s smaller molecular size (vs. Acid Yellow 117) allows deeper penetration into adsorbent pores, increasing capacity. Structural features like sulfonic groups enhance electrostatic interactions with cationic adsorbent surfaces, though competitive adsorption with larger dyes may reduce efficiency in mixed systems .

Q. In adsorption kinetic studies of this compound, how do pseudo-first-order and pseudo-second-order models differ in interpreting rate-controlling steps?

The pseudo-first-order model assumes physical adsorption (e.g., diffusion-limited processes), while the PSO model suggests chemisorption (e.g., covalent bonding or ion exchange). For this compound, PSO kinetics dominate, aligning with Freundlich isotherm results, indicating strong adsorbent-adsorbate interactions .

Q. What methodological challenges arise when comparing the adsorption efficiency of this compound across different biomass-derived adsorbents, and how can they be addressed?

Variability in biomass composition (e.g., lignin content) and pretreatment methods (e.g., calcination) introduces inconsistencies. Standardizing adsorbent characterization (BET surface area, FTIR for functional groups) and using controlled experimental conditions (pH, temperature) mitigate these issues. Cross-validation with statistical models (RSM, ANOVA) ensures reproducibility .

Q. Methodological Notes

  • Experimental Design : Use factorial designs to minimize resource use while maximizing data reliability .
  • Data Validation : Employ ANOVA and correlation coefficients to assess model fitness .
  • Comparative Studies : Normalize adsorption capacity to adsorbent surface area for fair cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.